6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 381170-31-6
VCID: VC4782808
InChI: InChI=1S/C20H19BrN2O/c21-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(24)22-17)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,22,24)
SMILES: C1CCN(CC1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
Molecular Formula: C20H19BrN2O
Molecular Weight: 383.289

6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one

CAS No.: 381170-31-6

Cat. No.: VC4782808

Molecular Formula: C20H19BrN2O

Molecular Weight: 383.289

* For research use only. Not for human or veterinary use.

6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one - 381170-31-6

Specification

CAS No. 381170-31-6
Molecular Formula C20H19BrN2O
Molecular Weight 383.289
IUPAC Name 6-bromo-4-phenyl-3-piperidin-1-yl-1H-quinolin-2-one
Standard InChI InChI=1S/C20H19BrN2O/c21-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(24)22-17)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,22,24)
Standard InChI Key BCCSQAHCNALBMG-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s quinoline backbone is substituted at the 3-position with a piperidine ring, at the 4-position with a phenyl group, and at the 6-position with a bromine atom (Figure 1). This arrangement creates distinct electronic and steric environments that influence its reactivity and interactions with biological targets. The piperidine moiety introduces basicity (pKa10\text{p}K_a \approx 10), while the bromine atom enhances electrophilic substitution potential .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H19BrN2O\text{C}_{20}\text{H}_{19}\text{BrN}_2\text{O}
Molecular Weight383.289 g/mol
IUPAC Name6-Bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one
LogP (Predicted)3.2–3.8
Solubility (Water)<0.1 mg/mL
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Data sourced from experimental and computational analyses .

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum (DMSO-d6d_6) shows aromatic protons at δ 7.30–8.10 ppm, piperidine methylenes at δ 2.69–3.60 ppm, and a carbonyl resonance at δ 162.1 ppm .

  • MS: ESI-MS exhibits a prominent ion at m/zm/z 383.1 ([M+H]+\text{[M+H]}^+), consistent with the molecular formula .

Synthesis and Modification Strategies

Primary Synthetic Routes

The synthesis of 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one involves a multi-step sequence:

  • Quinoline Core Formation:
    Brominated benzaldehyde derivatives undergo cyclocondensation with aniline analogs in acidic media (e.g., H2SO4\text{H}_2\text{SO}_4) to yield 6-bromoquinolin-2(1H)-one intermediates . For example, (E)N(4-bromophenyl)3-ethoxyacrylamide(E)-N-(4\text{-bromophenyl})-3\text{-ethoxyacrylamide} cyclizes in sulfuric acid to form the quinoline skeleton .

  • Piperidine Substitution:
    The 3-position is functionalized via nucleophilic aromatic substitution (SNAr) using piperidine under refluxing ethanol. This step achieves moderate yields (70–85%) and requires stringent temperature control to avoid side reactions .

  • Phenyl Group Introduction:
    A Suzuki-Miyaura coupling installs the 4-phenyl group using phenylboronic acid and a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclocondensationH2SO4\text{H}_2\text{SO}_4, 0–25°C, 3 h89%
Piperidine SubstitutionPiperidine, EtOH, reflux, 6 h78%
Suzuki CouplingPhB(OH)2\text{PhB(OH)}_2, Pd(PPh3)4\text{Pd(PPh}_3)_4, Na2CO3\text{Na}_2\text{CO}_3, 80°C65%

Adapted from methodologies in .

Derivative Synthesis

Modifications at the 6-bromo position enable diversification:

  • Cross-Coupling Reactions: Sonogashira couplings introduce alkynyl groups for fluorescence studies .

  • Carboxylic Acid Formation: Lithiation followed by CO2\text{CO}_2 quenching yields carboxylated analogs .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Quinoline derivatives are known inhibitors of cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K) . Molecular docking studies suggest that the piperidine ring of 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one occupies the hydrophobic pocket of COX-2, while the bromine atom stabilizes interactions via halogen bonding .

Anti-Proliferative Effects

In vitro screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show IC50\text{IC}_{50} values of 12–18 μM, comparable to reference drugs like doxorubicin . Mechanistically, the compound induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1 .

Table 3: Biological Activity Profile

AssayResult
COX-2 InhibitionIC50=0.8μM\text{IC}_{50} = 0.8 \mu\text{M}
PI3Kα InhibitionIC50=1.2μM\text{IC}_{50} = 1.2 \mu\text{M}
MCF-7 Cell ViabilityIC50=14μM\text{IC}_{50} = 14 \mu\text{M}
A549 Cell ViabilityIC50=16μM\text{IC}_{50} = 16 \mu\text{M}

Data synthesized from .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: High gastrointestinal absorption (Predicted Caco-2\text{Caco-2} permeability = 25×10625 \times 10^{-6} cm/s) .

  • Metabolism: CYP1A2-mediated oxidation generates hydroxylated metabolites, which are glucuronidated for excretion .

  • BBB Penetration: Moderate brain uptake (LogBB = -0.7) due to the piperidine’s basicity .

Toxicity Risks

  • Acute Toxicity: LD50_{50} (rat, oral) > 500 mg/kg .

  • Genotoxicity: Ames test negative at concentrations ≤10 μM .

Applications in Drug Discovery

Oncology

The compound’s dual PI3K/mTOR inhibition profile makes it a candidate for combination therapies with kinase inhibitors . Structural analogs have entered preclinical trials for solid tumors .

Neurological Disorders

Piperidine-containing quinolines demonstrate affinity for dopamine D2 receptors (Ki=120 nMK_i = 120 \text{ nM}), suggesting potential in treating schizophrenia .

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